molecular formula C7H2BrClF3I B3027813 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene CAS No. 1394291-54-3

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene

Cat. No.: B3027813
CAS No.: 1394291-54-3
M. Wt: 385.35
InChI Key: KQUBVTJSFLADRN-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, iodine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may include:

    Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Addition of a chlorine atom using chlorine gas or other chlorinating agents.

    Iodination: Incorporation of an iodine atom using iodine or iodinating reagents like iodine monochloride (ICl).

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.

Chemical Reactions Analysis

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-2-chloro-4-iodobenzene: Similar structure but lacks the trifluoromethyl group.

    1-Chloro-4-iodo-2-(trifluoromethyl)benzene: Similar structure but lacks the bromine atom.

    1-Bromo-4-iodo-2-(trifluoromethyl)benzene: Similar structure but lacks the chlorine atom.

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3I/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUBVTJSFLADRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215873
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-54-3
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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